molecular formula C6H13ClN2O3 B6238703 methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride CAS No. 257288-44-1

methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride

Cat. No.: B6238703
CAS No.: 257288-44-1
M. Wt: 196.6
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Description

Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride is a chiral organic compound with the molecular formula C₆H₁₂ClN₂O₃ and a molecular weight of 195.45 g/mol. Its structure features a methyl ester, a stereospecific (4S)-configured amino group, a carbamoyl (-CONH₂) substituent at the 4th position, and a hydrochloride salt (Figure 1). The carbamoyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

CAS No.

257288-44-1

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting metabolic pathways.

    Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with active sites on enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Butanoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility* Applications/Implications
Methyl (4S)-4-amino-4-carbamoylbutanoate HCl C₆H₁₂ClN₂O₃ 195.45 Carbamoyl (-CONH₂) High (polar solvents) Enzyme inhibitors, chiral intermediates
Methyl 4-amino-4-phenylbutanoate HCl C₁₁H₁₆ClNO₂ 229.45 Phenyl (-C₆H₅) Moderate (organic solvents) Pharmaceutical intermediates (e.g., CNS agents)
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 167.45 Dimethylamino (-N(CH₃)₂) High (aqueous) Surfactants, anticholinergic agents

Key Findings:

Structural Differences Carbamoyl vs. Phenyl: The carbamoyl group in the target compound increases hydrophilicity compared to the phenyl group in Methyl 4-amino-4-phenylbutanoate HCl, making it more soluble in polar solvents like water or methanol . The phenyl analog’s aromaticity may enhance binding to hydrophobic biological targets, such as neurotransmitter receptors. Carbamoyl vs. Dimethylamino: The dimethylamino group in 4-(Dimethylamino)butanoic acid HCl introduces basicity (pKa ~8-10), enabling pH-dependent solubility and applications in ion-pair chromatography or as a surfactant . The carbamoyl group lacks basicity but offers hydrogen-bonding sites for molecular recognition.

Stereochemical Influence The (4S) configuration of the target compound is critical for enantioselective interactions, such as binding to L-amino acid receptors or chiral catalysts. Neither of the compared analogs in the evidence specifies stereochemistry, limiting their use in asymmetric synthesis.

Applications Target Compound: Likely used in peptide mimetics or prodrugs due to carbamoyl’s resemblance to natural amino acid side chains. Phenyl Analog: Potential intermediate in antipsychotics or analgesics, leveraging aromatic interactions . Dimethylamino Analog: Utilized in anticholinergic drugs or as a buffering agent in formulations .

Research Implications and Limitations

  • Data Gaps : The evidence provided lacks solubility metrics, synthetic yields, or biological activity data, necessitating further experimental validation.
  • Contradictions: None observed in the provided evidence, but structural differences inherently lead to divergent properties.

Biological Activity

Methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a derivative of amino acids, specifically designed to enhance biological activity. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Reactions : Key reactions may include acylation and methylation to introduce the carbamoyl and methyl groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer or bacterial infections.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli1550
Staphylococcus aureus2025
Candida albicans1830

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal species.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and MG-63 (osteosarcoma).
  • Results : The compound displayed an IC50 value of approximately 40 µM against MG-63 cells, indicating significant potential for further development as an anticancer agent.

Case Studies

  • Case Study in Cancer Therapy :
    • A recent study investigated the effects of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride on MG-63 cells under hypoxic conditions. Results showed a reduction in cell viability by approximately 30% at a concentration of 800 µM, outperforming conventional therapies.
  • Antimicrobial Efficacy :
    • In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

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